molecular formula C11H9ClN2O B13741951 5-Chloro-8-methylquinoline-3-carboxamide CAS No. 1296950-50-9

5-Chloro-8-methylquinoline-3-carboxamide

Cat. No.: B13741951
CAS No.: 1296950-50-9
M. Wt: 220.65 g/mol
InChI Key: CLJUICORFLYBIR-UHFFFAOYSA-N
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Description

5-Chloro-8-methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-Chloro-8-methylquinoline-3-carboxylic acid, which serves as the precursor.

    Amidation Reaction: The carboxylic acid is then converted to the corresponding carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-methylquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline N-oxides or reduced quinoline derivatives .

Scientific Research Applications

5-Chloro-8-methylquinoline-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antiviral, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other quinoline derivatives with potential therapeutic applications.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-8-methylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to exhibit antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    5-Chloroquinoline-3-carboxamide: Lacks the methyl group at the 8th position.

    8-Methylquinoline-3-carboxamide: Lacks the chlorine atom at the 5th position.

    Quinoline-3-carboxamide: Lacks both the chlorine atom and the methyl group.

Uniqueness

The presence of both the chlorine atom at the 5th position and the methyl group at the 8th position in 5-Chloro-8-methylquinoline-3-carboxamide makes it unique compared to other similar compounds.

Properties

CAS No.

1296950-50-9

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

5-chloro-8-methylquinoline-3-carboxamide

InChI

InChI=1S/C11H9ClN2O/c1-6-2-3-9(12)8-4-7(11(13)15)5-14-10(6)8/h2-5H,1H3,(H2,13,15)

InChI Key

CLJUICORFLYBIR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C=C(C=N2)C(=O)N

Origin of Product

United States

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